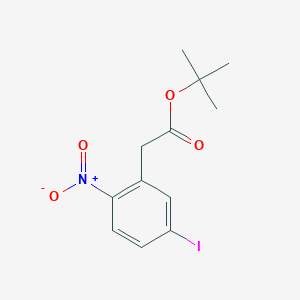

Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-iodo-2-nitrophenyl)acetate typically involves the esterification of 2-(5-iodo-2-nitrophenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions, often in the presence of a base.

Reduction Reactions: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4) in the presence of a suitable solvent.

Major Products Formed:

Substitution Reactions: Products include tert-butyl 2-(5-substituted-2-nitrophenyl)acetates.

Reduction Reactions: Products include tert-butyl 2-(5-iodo-2-aminophenyl)acetate.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate is utilized in the development of pharmaceutical compounds due to its structural characteristics, which facilitate interactions with biological targets.

Antagonists of Glutamate Receptors

Research indicates that derivatives of compounds similar to this compound can be effective as glutamate receptor antagonists. These compounds are being investigated for their potential in treating neurological disorders such as schizophrenia, Alzheimer's disease, and other cognitive impairments .

Inhibition Studies

Compounds with a nitrophenyl moiety have shown promise as inhibitors of various enzymes. For instance, studies on related structures have identified them as potential inhibitors of urease enzymes, which are relevant in the treatment of urinary tract infections . The inhibition mechanism often involves non-covalent interactions, making these compounds suitable for drug design .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves straightforward organic reactions that can be optimized for yield and purity. Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound in medicinal applications.

Synthesis Overview

The synthesis typically involves:

- Reacting tert-butyl bromoacetate with iodo-nitrophenol derivatives.

- Employing standard organic synthesis techniques such as reflux and solvent extraction.

Data Table: Summary of Research Findings

Case Study 1: Glutamate Receptor Antagonism

A study examined a series of compounds derived from this compound and their effects on glutamate receptors. The results showed significant inhibition at low concentrations, suggesting a strong potential for therapeutic use in neurological disorders.

Case Study 2: Urease Inhibition

In another investigation, derivatives were tested for their ability to inhibit urease activity in vitro. The results indicated that modifications to the nitrophenyl group could enhance inhibitory effects, paving the way for new treatments for urinary infections.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(5-iodo-2-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The iodine atom can be substituted with other functional groups, allowing for the creation of a wide range of derivatives with different biological activities .

Comparación Con Compuestos Similares

- Tert-butyl 2-(5-bromo-2-nitrophenyl)acetate

- Tert-butyl 2-(5-chloro-2-nitrophenyl)acetate

- Tert-butyl 2-(5-fluoro-2-nitrophenyl)acetate

Comparison: Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and allows for the formation of a wider range of derivatives. Additionally, the nitro group provides a site for reduction, enabling the synthesis of amino derivatives with potential biological activity .

Actividad Biológica

Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate is an organic compound notable for its unique structural features, including a tert-butyl group, an iodine atom, and a nitro group attached to a phenyl ring. This combination suggests potential biological activity, particularly in medicinal chemistry and materials research. The following sections summarize its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H14I N O4

- Molecular Weight : 363.15 g/mol

- Structural Features :

- Tert-butyl group enhances solubility and stability.

- Iodine atom may contribute to reactivity and biological interactions.

- Nitro group can be reduced to an amine or hydroxyl group, altering biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities by modulating bacterial signaling pathways rather than acting as traditional antibiotics. For instance, derivatives of (2-nitrophenyl)methanol have been shown to inhibit the enzyme PqsD in Pseudomonas aeruginosa, disrupting biofilm formation and reducing bacterial virulence.

Enzyme Inhibition

The compound demonstrates potential as an enzyme inhibitor. Studies suggest that it may interact with key enzymes involved in cellular processes, which could lead to therapeutic applications in cancer treatment. For example, compounds with similar nitro groups have been found to inhibit DNA polymerase activity, suggesting that this compound may also interfere with DNA synthesis .

The mechanism of action for this compound likely involves:

- Interaction with Biological Macromolecules : Preliminary studies indicate that the compound interacts with proteins and nucleic acids, potentially altering their activity or affecting cellular signaling pathways.

- Inhibition of DNA Synthesis : Similar compounds have shown that they can act as DNA synthesis terminators by inhibiting DNA polymerase rather than being incorporated into the DNA strand itself .

Structure-Activity Relationship (SAR)

A study focusing on the SAR of thymidine analogs bearing a nitro group revealed that modifications at specific positions significantly affect cytotoxicity against cancer cells. The lead compound from this study showed an IC50 value of approximately 9 μM in MCF7 breast cancer cells, indicating its potential as a selective anti-cancer agent .

Summary of Key Findings

Propiedades

IUPAC Name |

tert-butyl 2-(5-iodo-2-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO4/c1-12(2,3)18-11(15)7-8-6-9(13)4-5-10(8)14(16)17/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTGGJKKTTZZFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=C(C=CC(=C1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456778 | |

| Record name | TERT-BUTYL 2-(5-IODO-2-NITROPHENYL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502481-69-8 | |

| Record name | TERT-BUTYL 2-(5-IODO-2-NITROPHENYL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.